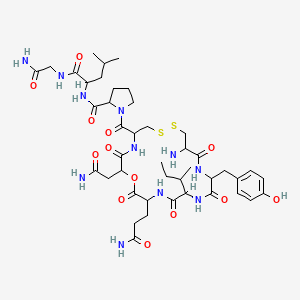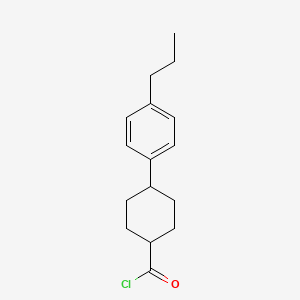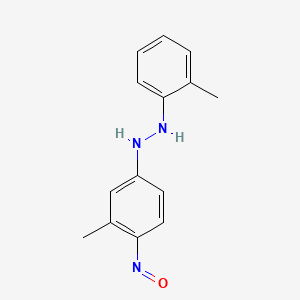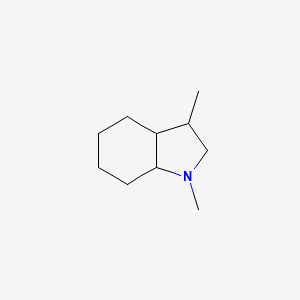
1,3-Dimethyloctahydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyloctahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by its octahydro structure, is of interest in both synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyloctahydro-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired octahydro structure .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are often employed.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dimethyloctahydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of 1,3-Dimethyloctahydro-1H-indole, known for its aromatic structure and biological significance.
1-Methylindole: A derivative with a methyl group at the nitrogen atom, used in various chemical syntheses.
2-Methylindole: Another derivative with a methyl group at the second position, known for its unique chemical properties
Uniqueness
This compound is unique due to its octahydro structure, which imparts distinct chemical and biological properties compared to its aromatic counterparts.
Propiedades
Número CAS |
87401-41-0 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h8-10H,3-7H2,1-2H3 |
Clave InChI |
QORCSZLKHJMGFR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2C1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


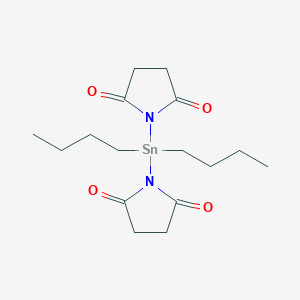
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
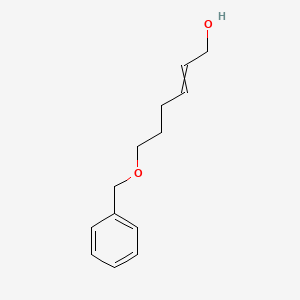


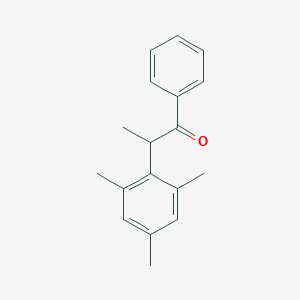

![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
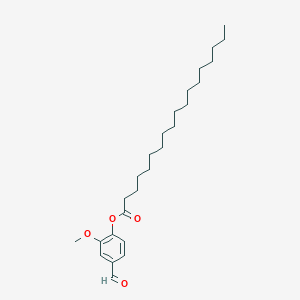
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
